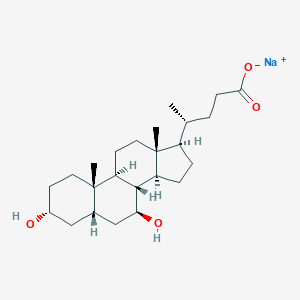
Ursodeoxycholate sodium
Overview
Description
Ursodeoxycholic acid (sodium salt) is a bile acid derivative that is used primarily for its therapeutic properties in treating liver and gallbladder diseases. It is a secondary bile acid produced in the liver and is known for its ability to dissolve gallstones and improve liver function . Ursodeoxycholic acid was first identified in the bile of bears, which is reflected in its name derived from the genus Ursus .
Mechanism of Action
Target of Action
Ursodeoxycholate sodium, also known as Ursodeoxycholic acid (UDCA), is a naturally-occurring bile acid . It primarily targets the bile acid pool in the liver . It interacts with G protein-coupled bile acid receptor 5 (TGR5, GPCR19) and farnesoid X receptor (FXR) . These receptors play a crucial role in maintaining liver-gut immune homeostasis and regulating lipid, glucose, and energy metabolism .
Mode of Action
UDCA works by replacing the hydrophobic or more toxic bile acids from the bile acid pool . It is less toxic than cholic acid or chenodeoxycholic acid due to its hydrophilicity . UDCA inhibits apoptosis in rat hepatocytes and nonhepatic cells in vitro by modulating mitochondrial membrane perturbation, reducing Bax protein abundance in mitochondria, and inhibiting reactive oxygen species .
Biochemical Pathways
UDCA affects several biochemical pathways. It helps regulate cholesterol by reducing the rate at which the intestine absorbs cholesterol molecules while breaking up micelles containing cholesterol . This leads to the gradual dissolution of cholesterol-rich gallstones . Moreover, UDCA has been shown to inhibit the induction of nitric oxide synthase .
Pharmacokinetics
UDCA has low oral bioavailability and pH-dependent solubility and permeability . To improve its bioavailability, a pH-modified extended-release formulation of UDCA has been developed using Na2CO3 as the alkalizing agent and hydroxypropyl methylcellulose (HPMC) as the release-modifying agent . This formulation significantly increased the area under the curve (AUC) compared to UDCA or the non-extended-release UDCA formulation in rats .
Result of Action
The primary result of UDCA’s action is the treatment of primary biliary cirrhosis (PBC) and the dissolution of gallstones . It is also used to prevent gallstone formation in obese patients experiencing rapid weight loss . It’s worth noting that udca is associated with an increase in hepatocellular carcinoma in pbc, especially when it fails to achieve a biochemical response .
Action Environment
The action of UDCA is influenced by environmental factors such as pH. Its solubility and permeability are pH-dependent . Therefore, modifications to its formulation, such as the addition of an alkalizing agent, can enhance its efficacy .
Biochemical Analysis
Biochemical Properties
Ursodeoxycholate sodium plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. This compound works by replacing the hydrophobic or more toxic bile acids from the bile acid pool . It also mediates the sodium-independent transport of organic anions such as sulfobromophthalein and conjugated and unconjugated bile acids .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been demonstrated to display potential therapeutic benefits in various models of many diseases such as diabetes, obesity, and neurodegenerative diseases, mostly due to its cytoprotective effect .
Molecular Mechanism
The mechanism of action of this compound is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . This compound reduces elevated liver enzyme levels by facilitating bile flow through the liver and protecting liver cells .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. It has been reported that butyrate and ursodeoxycholate increased among participants randomized to a specific treatment, along with compelling trends between butyrate and glycated haemoglobin (HbA1c) .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, a study showed that ursodeoxycholic acid inhibits inflammatory responses and promotes functional recovery after spinal cord injury in rats .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels . Bile acids transporter defect or signaling pathways abnormal activation are linked to cholestasis, inflammation, fibrosis, carcinogenesis, and metabolic disorders .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins and can affect its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are complex. It has been reported that ursodeoxycholate promotes protein phosphorylation in the cytosol of rat hepatocytes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ursodeoxycholic acid can be synthesized through the reduction of 7-ketolithocholic acid. This process involves the use of metallic sodium or potassium as reducing agents . Another method involves the catalytic hydrogenation of 3α-hydroxy-7-oxo-5β-cholanate using Raney nickel as the catalyst .
Industrial Production Methods: The industrial production of ursodeoxycholic acid typically follows the synthesis process outlined by Kanazawa, which involves the reduction of 7-ketolithocholic acid in the presence of metallic sodium . Electroreduction methods have also been developed to improve stereoselectivity and environmental friendliness .
Chemical Reactions Analysis
Types of Reactions: Ursodeoxycholic acid undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Ursodeoxycholic acid can be oxidized using strong oxidizing agents such as potassium permanganate.
Substitution: Substitution reactions can occur at the hydroxyl groups of ursodeoxycholic acid, often using reagents like acyl chlorides.
Major Products: The major products formed from these reactions include various derivatives of ursodeoxycholic acid, such as its esters and salts.
Scientific Research Applications
Ursodeoxycholic acid (sodium salt) has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of bile acid derivatives and as a reagent in organic synthesis.
Medicine: It is widely used in the treatment of liver diseases, such as primary biliary cholangitis and gallstones.
Comparison with Similar Compounds
Chenodeoxycholic acid: An epimer of ursodeoxycholic acid with similar choleretic effects but less favorable tolerance in humans.
Cholic acid: A primary bile acid used in the synthesis of ursodeoxycholic acid.
Lithocholic acid: Another bile acid that can be metabolized to ursodeoxycholic acid.
Uniqueness: Ursodeoxycholic acid is unique due to its hydrophilicity and lower toxicity compared to other bile acids like chenodeoxycholic acid and cholic acid . Its ability to dissolve cholesterol gallstones and its therapeutic applications in liver diseases make it a valuable compound in medicine .
Properties
IUPAC Name |
sodium;(4R)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40O4.Na/c1-14(4-7-21(27)28)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(25)12-15(23)13-20(22)26;/h14-20,22,25-26H,4-13H2,1-3H3,(H,27,28);/q;+1/p-1/t14-,15+,16-,17-,18+,19+,20+,22+,23+,24-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDFRNBJHDMUMBL-FUXQPCDDSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)[O-])C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)[O-])[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H39NaO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2898-95-5, 103767-93-7 | |
| Record name | Ursodeoxycholic acid sodium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002898955 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ursodeoxycholate sodium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103767937 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2898-95-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | URSODEOXYCHOLATE SODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YKU915YJNV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the effect of Ursodeoxycholate Sodium on liver cells?
A1: The research paper demonstrates that this compound stimulates the proliferation, or growth, of liver cells (hepatocytes) in laboratory settings []. This effect was observed in both quiescent (inactive) and primed (prepared for growth) hepatocytes isolated from rats. Interestingly, the study found that UDC enhanced the effects of other growth-promoting factors like Epidermal Growth Factor (EGF) and normal rat serum. This suggests that UDC may have a synergistic effect with other growth factors in promoting liver cell proliferation [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


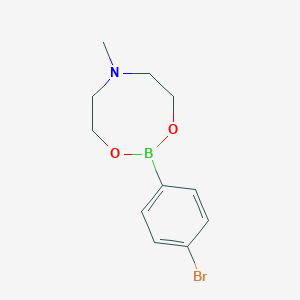
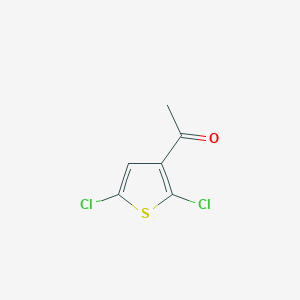
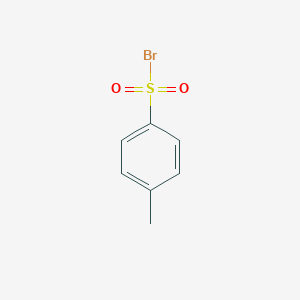
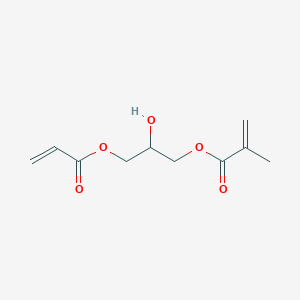
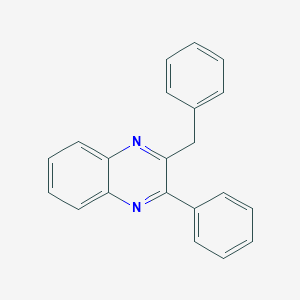


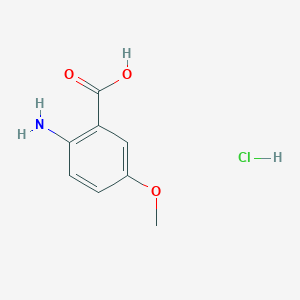
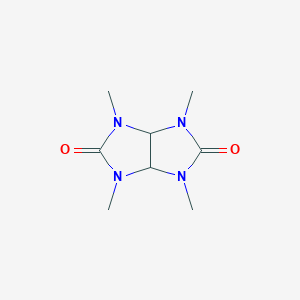
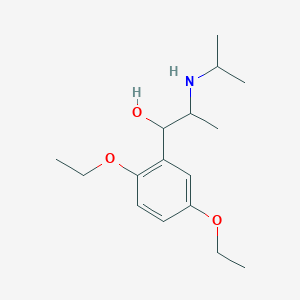

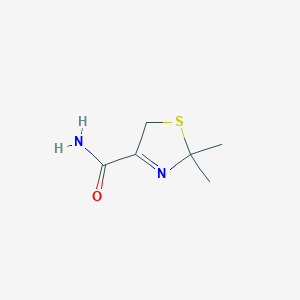
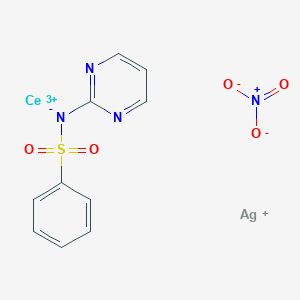
![[(2R)-3-hexadecoxy-2-[(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B158993.png)
